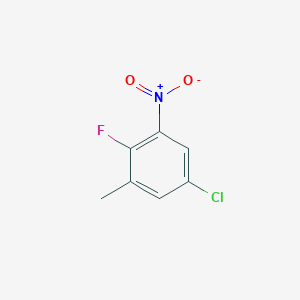

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene

Description

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is characterized by the presence of chloro, fluoro, methyl, and nitro groups attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in research and industry .

Properties

IUPAC Name |

5-chloro-2-fluoro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGXSTAAGRZCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene typically involves aromatic substitution reactions. One common method is the nitration of 2-fluoro-1-methylbenzene, followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or hydroxides.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amines or phenols.

Reduction: Formation of 5-chloro-2-fluoro-1-methyl-3-aminobenzene.

Electrophilic Aromatic Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The chloro and fluoro groups can also participate in halogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-chloro-1-methyl-3-nitrobenzene

- 4-Fluoro-2-chloro-1-methyl-3-nitrobenzene

- 5-Chloro-2-fluoro-1-methyl-4-nitrobenzene

Uniqueness

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7H6ClFNO2

Molecular Weight: 177.58 g/mol

Structure: The compound features a nitro group, a chloro group, and a fluoro group attached to a methyl-substituted benzene ring.

The biological activity of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The nitro group can participate in redox reactions, potentially leading to the inhibition of specific enzymes involved in metabolic pathways.

- Halogen Bonding: The presence of chlorine and fluorine atoms allows for halogen bonding, which can influence protein folding and enzyme activity.

- Cell Signaling Modulation: The compound may affect cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene | 31.25 μg/mL | MRSA |

| Derivative A | 15.625 μg/mL | E. coli |

| Derivative B | 62.5 μg/mL | Pseudomonas aeruginosa |

Anticancer Activity

Emerging studies suggest that the compound may possess anticancer properties, particularly through the inhibition of specific cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 15 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the effects and potential therapeutic applications of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene:

- Antimicrobial Efficacy Study: A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of MRSA in vitro, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Research: Johnson et al. (2024) reported that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, indicating its potential utility in cancer therapy.

- Toxicological Profile Assessment: An assessment by the ATSDR indicated that compounds related to nitrobenzene structures can exhibit toxicity; however, specific toxicity data for 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene remains limited and warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.